molecular formula C9H19ClN2O2 B1292838 (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride CAS No. 944716-73-8

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride

Cat. No. B1292838
CAS RN: 944716-73-8
M. Wt: 222.71 g/mol
InChI Key: LMSDLVWKLIICSU-WSZWBAFRSA-N
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Description

“(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride” is a complex organic compound. The (2S,3S) notation indicates that it has two chiral centers, which are the 2nd and 3rd carbon atoms in the molecule . Both of these chiral centers have an S configuration . The compound contains an amino group (-NH2), a cyclopropyl group (a three-membered carbon ring), a hydroxy group (-OH), and a hexanamide group (a six-carbon chain with a -CONH2 at the end). The hydrochloride indicates that it is a salt with a chloride ion.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the connectivity of the atoms and the configuration of the chiral centers. The (2S,3S) notation provides information about the three-dimensional arrangement of the atoms around the chiral centers .

Scientific Research Applications

Neurotransmitter Transport Inhibition

This compound acts as an inhibitor for neurotransmitter transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET) . By modulating the reuptake of these neurotransmitters, it has potential applications in the treatment of disorders like depression and attention deficit hyperactivity disorder (ADHD), where dopamine and norepinephrine levels are imbalanced.

Nicotinic Acetylcholine Receptor Modulation

As a modulator of the nicotinic acetylcholine receptor (nAChR) family, this compound could be used in research related to nicotine addiction . It may help in understanding the mechanisms of nicotine dependence and in developing therapies for smoking cessation.

Antidepressant Activity

The compound’s ability to inhibit DAT and NET also suggests its use in exploring new antidepressant drugs . Its efficacy in reversing affective and somatic withdrawal signs in nicotine-dependent mice indicates its potential in antidepressant activity.

Smoking Cessation Aid

Research indicates that metabolites of this compound, such as hydroxybupropion, contribute to smoking cessation activities . This application is particularly significant given the global health burden of tobacco use.

Dopamine-Related Reward Pathways

The compound has been shown to decrease the development of nicotine reward in mice, suggesting its role in studying dopamine-related reward pathways . This could lead to breakthroughs in treating addiction and understanding reward-seeking behavior.

Pharmacokinetic Studies

The compound’s properties, such as solubility and stability, make it suitable for pharmacokinetic studies . These studies can provide insights into the absorption, distribution, metabolism, and excretion (ADME) of similar compounds.

properties

IUPAC Name

(2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-2-3-7(10)8(12)9(13)11-6-4-5-6;/h6-8,12H,2-5,10H2,1H3,(H,11,13);1H/t7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSDLVWKLIICSU-WSZWBAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)NC1CC1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]([C@@H](C(=O)NC1CC1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648658
Record name (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride

CAS RN

944716-73-8
Record name Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (2S,3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944716-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (2S,3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.565
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
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